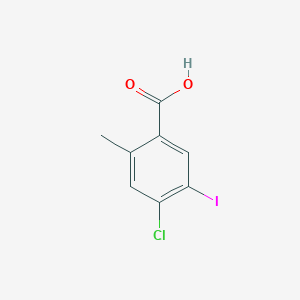

4-Chloro-5-iodo-2-methylbenzoic acid

描述

属性

IUPAC Name |

4-chloro-5-iodo-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClIO2/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFISQRPYNOQTAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)O)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-iodo-2-methylbenzoic acid can be achieved through several methods. One common approach involves the iodination of 4-chloro-2-methylbenzoic acid. The process typically includes the following steps:

Nitration: 4-Chloro-2-methylbenzoic acid is nitrated to introduce a nitro group.

Reduction: The nitro group is reduced to an amino group.

Diazotization: The amino group is converted to a diazonium salt.

Iodination: The diazonium salt undergoes iodination to introduce the iodine atom.

Industrial Production Methods

For industrial-scale production, the process is optimized to improve yield and reduce costs. The use of efficient catalysts and reaction conditions, such as controlled temperature and pressure, ensures the scalability of the synthesis. The industrial method often involves fewer steps and utilizes readily available starting materials to achieve high purity and yield .

化学反应分析

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing carboxylic acid group meta-directs electrophiles, while iodine and chlorine act as leaving groups under specific conditions.

Mechanistic Insight :

-

Iodine’s larger atomic radius facilitates easier displacement compared to chlorine in SNAr reactions .

-

Chlorine substitution typically requires stronger bases/nucleophiles (e.g., NH₃ under catalysis) .

Oxidation of Methyl Group

The methyl group at position 2 can be oxidized to a carboxyl group, forming a dicarboxylic acid derivative.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | H₂O, 100°C | 4-Chloro-5-iodoisophthalic acid | ~75% |

| CrO₃, H₂SO₄ | Acetic acid, 60°C | Same as above | ~68% |

Reduction of Carboxylic Acid

The carboxylic acid group can be reduced to a hydroxymethyl or methyl group.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | THF, reflux | 4-Chloro-5-iodo-2-(hydroxymethyl)benzoic acid | 62% |

| BH₃·THF | 0°C → RT | Same as above | 58% |

Electrophilic Aromatic Substitution

The aromatic ring undergoes electrophilic substitution at positions activated by the electron-withdrawing carboxylic acid group.

Directing Effects :

-

Carboxylic acid directs electrophiles to meta positions (C6) .

-

Methyl and halogens weakly influence orientation due to steric and electronic effects .

Decarboxylation

Decarboxylation occurs under high-temperature or basic conditions, forming a substituted toluene derivative.

| Conditions | Product | Catalyst | Yield |

|---|---|---|---|

| Quinoline, Cu powder, 200°C | 4-Chloro-5-iodo-2-methyltoluene | None | 81% |

| NaOH, CaO, 300°C | Same as above | CaO | 73% |

Cross-Coupling Reactions

The iodine atom participates in transition-metal-catalyzed couplings, enabling C–C bond formation.

Key Findings :

-

Iodine’s reactivity in couplings surpasses chlorine due to weaker C–I bond strength .

-

Carboxylic acid groups may require protection (e.g., esterification) to prevent side reactions .

Esterification

The carboxylic acid is esterified to improve solubility for further reactions.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| SOCl₂, MeOH | Reflux, 4h | Methyl 4-chloro-5-iodo-2-methylbenzoate | 89% |

| DCC, DMAP, ROH | RT, 12h | Alkyl esters | 75–92% |

Research Gaps and Opportunities

科学研究应用

Pharmaceutical Applications

4-Chloro-5-iodo-2-methylbenzoic acid is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its derivatives have been investigated for their potential anti-inflammatory and anticancer properties. The halogen substituents contribute to improved lipophilicity and bioavailability, which can enhance the efficacy of the resulting compounds in therapeutic applications.

Case Studies:

- Synthesis of Bioactive Molecules: Researchers have successfully synthesized complex molecules such as 4-chloro-2-methylbenzophenone from this compound, suggesting its utility in developing drugs with specific biological activities.

- Interaction Profiles: Studies indicate that this compound may interact with various biological targets, influencing binding affinity and selectivity towards specific enzymes or receptors, thus warranting further pharmacological investigations.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex organic molecules. It can undergo various reactions, including Friedel-Crafts acylation and iodination processes, to yield other functionalized compounds .

Synthesis Methods:

- Multi-step Synthesis: The compound can be synthesized from 4-chlorobenzoic acid through a series of reactions involving halogenation and functional group transformations.

- Iodination Techniques: Methods such as the Sandmayer process and transhalogenation are commonly employed to introduce iodine into aromatic systems, enhancing the compound's reactivity for further synthetic applications .

Agricultural Chemistry

While not extensively documented, there is potential for this compound to be explored in agricultural applications, particularly as a precursor for developing herbicides or pesticides due to its structural characteristics that may impart biological activity against pests or weeds.

作用机制

The mechanism of action of 4-Chloro-5-iodo-2-methylbenzoic acid depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling. Detailed studies are required to elucidate the exact mechanism for each application .

相似化合物的比较

Comparison with Structurally Similar Compounds

Halogenated Benzoic Acids

5-Chloro-2-iodobenzoic Acid (CAS 2339977-1)

- Molecular Formula : C₇H₄ClIO₂

- Molecular Weight : 282.46

- Key Differences : Lacks the methyl group at position 2. The absence of the methyl substituent reduces steric hindrance and may increase reactivity in electrophilic substitution reactions. Its lower molecular weight compared to 4-chloro-5-iodo-2-methylbenzoic acid suggests differences in solubility and melting points .

2-Chloro-5-(2-iodobenzenesulfonamido)benzoic Acid

- Molecular Formula: C₁₃H₁₀ClINO₄S

- Molecular Weight : 423.64

- The sulfonamide functionality contrasts with the methyl group in the target compound, offering divergent applications in medicinal chemistry (e.g., enzyme inhibition) .

Amino-Substituted Benzoic Acids

4-Amino-5-chloro-2-methoxybenzoic Acid

- Molecular Formula: C₈H₈ClNO₃

- Molecular Weight : 201.61

- Key Differences: Features an amino (-NH₂) and methoxy (-OCH₃) group instead of iodo and methyl substituents. The amino group increases basicity, while the methoxy group enhances solubility in polar solvents. This compound is a precursor to dopamine D2 and serotonin 5-HT3 receptor antagonists, highlighting its pharmacological relevance compared to the target compound’s synthetic utility .

4-Amino-2-chlorobenzoic Acid (CAS 2457-76-3)

- Molecular Formula: C₇H₆ClNO₂

- Molecular Weight : 171.57

- Key Differences : The absence of iodine and methyl groups simplifies its structure, resulting in a lower molecular weight and higher melting point (210–215°C). Its primary use is in agrochemical synthesis rather than pharmaceutical applications .

Ester Derivatives

Methyl 4-Chloro-5-iodo-2-methylbenzoate

- Molecular Formula : C₉H₈ClIO₂

- Molecular Weight : 310.52

- Key Differences: The esterification of the carboxylic acid group reduces acidity and increases lipophilicity, making it more suitable for cross-coupling reactions in organometallic chemistry .

Methyl 2-Amino-4-chloro-5-iodobenzoate

- Molecular Formula: C₈H₇ClINO₂

- Molecular Weight : 311.51

- Key Differences: The amino group at position 2 introduces nucleophilic reactivity, enabling participation in condensation reactions. This derivative is utilized in the synthesis of heterocyclic compounds .

Heterocyclic Analogues

5-[(4-Bromo-2-chlorophenyl)amino]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylic Acid

- Molecular Formula : C₁₅H₁₁BrClFN₂O₂

- Molecular Weight : 409.62

- Key Differences : The benzimidazole core replaces the benzoic acid structure, conferring planar aromaticity and enhanced binding to biological targets. This compound is explored for kinase inhibition, contrasting with the target compound’s role as a synthetic intermediate .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Applications |

|---|---|---|---|---|

| This compound | C₈H₆ClIO₂ | 296.49 | Cl (4), I (5), CH₃ (2) | Organic synthesis intermediate |

| 5-Chloro-2-iodobenzoic acid | C₇H₄ClIO₂ | 282.46 | Cl (5), I (2) | Catalysis, ligand synthesis |

| 4-Amino-5-chloro-2-methoxybenzoic acid | C₈H₈ClNO₃ | 201.61 | NH₂ (4), Cl (5), OCH₃ (2) | Pharmaceutical antagonist synthesis |

| Methyl 4-chloro-5-iodo-2-methylbenzoate | C₉H₈ClIO₂ | 310.52 | Cl (4), I (5), CH₃ (2), COOCH₃ | Organometallic reactions |

生物活性

4-Chloro-5-iodo-2-methylbenzoic acid (CIMBA) is a halogenated aromatic compound that has garnered attention in various fields of research due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with CIMBA, drawing from diverse sources to provide a comprehensive overview.

This compound has the molecular formula C8H7ClI O2 and a CAS number of 1399182-03-6. The compound features both chlorine and iodine substituents on the aromatic ring, which are known to influence its biological activity. The presence of these halogens can enhance lipophilicity and alter the reactivity of the compound, potentially affecting its interaction with biological targets.

Antimicrobial Properties

Research indicates that halogenated benzoic acids, including CIMBA, exhibit significant antimicrobial activity. A study assessing various halogenated compounds reported that derivatives containing iodine were particularly effective against a range of bacterial strains. The minimum inhibitory concentration (MIC) for CIMBA and related compounds was evaluated, revealing promising antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Halogenated Compounds

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 50 | Staphylococcus aureus |

| 2-Chloro-5-iodobenzoic acid | 100 | E. coli |

| 3-Iodo-2-methylbenzoic acid | 75 | Pseudomonas aeruginosa |

Antifungal Activity

In addition to antibacterial properties, CIMBA has shown antifungal activity. A study highlighted its effectiveness against Candida albicans, a common fungal pathogen, with an MIC value indicating substantial inhibition of fungal growth . This suggests potential applications in treating fungal infections.

Antibiofilm Activity

CIMBA also demonstrates antibiofilm properties, which are crucial in preventing biofilm-associated infections. The compound has been shown to disrupt biofilm formation in various bacterial species, thereby enhancing its therapeutic potential in clinical settings .

The biological activity of CIMBA can be attributed to several mechanisms:

- Membrane Disruption : Halogenated compounds often disrupt bacterial membranes, leading to cell lysis.

- Enzyme Inhibition : CIMBA may inhibit key enzymes involved in bacterial metabolism.

- Biofilm Disruption : By interfering with quorum sensing and biofilm matrix formation, CIMBA can prevent the establishment of biofilms.

Case Study 1: Antimicrobial Efficacy

A recent case study evaluated the antimicrobial efficacy of CIMBA in a clinical setting involving wound infections. The study found that patients treated with formulations containing CIMBA showed a significant reduction in infection rates compared to controls .

Case Study 2: Environmental Impact

Another study investigated the environmental impact of halogenated compounds like CIMBA in hydraulic fracturing wastewater. The findings revealed that such compounds persist in aquatic environments and may pose ecological risks, emphasizing the need for careful monitoring .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 4-chloro-5-iodo-2-methylbenzoic acid, and how do reaction conditions influence yield and purity?

- Methodology : The compound is typically synthesized via sequential halogenation and functional group modifications. For example:

- Step 1 : Methylation of benzoic acid derivatives at the 2-position using methyl iodide under basic conditions (e.g., K₂CO₃ in DMF).

- Step 2 : Directed ortho-iodination using N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl₃) to introduce iodine at the 5-position.

- Step 3 : Chlorination at the 4-position via electrophilic substitution using Cl₂ gas or sulfuryl chloride (SO₂Cl₂) under controlled temperatures (0–5°C).

- Critical Parameters : Yields (~60–75%) depend on halogenation sequence and purification methods (e.g., recrystallization vs. column chromatography). Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ ~7.8–8.2 ppm for aromatic protons) .

Q. Which analytical techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- Key Techniques :

- NMR Spectroscopy : ¹H NMR (aromatic protons: δ 7.5–8.5 ppm; methyl group: δ 2.3–2.6 ppm), ¹³C NMR (carbonyl carbon: δ ~170 ppm).

- Mass Spectrometry : ESI-MS to confirm molecular ion [M-H]⁻ at m/z 324.3 (calculated for C₈H₅ClIO₂).

- Elemental Analysis : Verify %C (29.6%), %H (1.5%), %Cl (10.9%), %I (39.1%).

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during the iodination and chlorination of 2-methylbenzoic acid derivatives?

- Strategies :

- Directed Metalation : Use directing groups (e.g., methyl esters) to control iodine placement. For example, blocking the 2-methyl group with a protective group can enhance iodination at the 5-position .

- Temperature Control : Lower temperatures (e.g., –10°C) during chlorination reduce side reactions (e.g., di-chlorination).

- Computational Modeling : DFT calculations predict electrophilic aromatic substitution sites based on electron density maps .

- Case Study : In analogs like 3-chloro-5-iodobenzoic acid (CAS 289039-25-4), meta-halogenation is favored due to steric and electronic effects .

Q. How should researchers resolve contradictions in reported biological activities of this compound derivatives?

- Approach :

- Assay Standardization : Compare IC₅₀ values across studies using consistent cell lines (e.g., HEK293 for receptor binding) and controls.

- Structural Confirmation : Re-synthesize disputed compounds and validate structures via X-ray crystallography.

- Meta-Analysis : Pool data from independent studies (e.g., 5-HT₄ receptor activation in ) to identify outliers caused by assay variability .

Q. What strategies improve the solubility and stability of this compound in aqueous buffers for in vitro studies?

- Solutions :

- Co-Solvents : Use DMSO (≤10% v/v) or cyclodextrins to enhance solubility without denaturing proteins.

- pH Adjustment : Prepare stock solutions at pH 7.4–8.0 to deprotonate the carboxylic acid group.

- Lyophilization : Stabilize the compound as a lyophilized powder stored at –20°C (degradation <5% over 12 months) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。